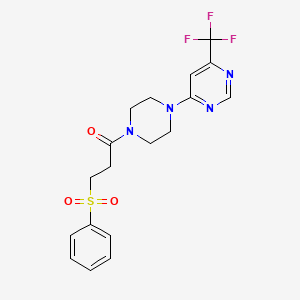

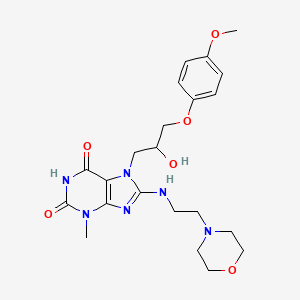

![molecular formula C12H8O3S B2982691 苯并[c][2,1]苯并恶噻蒽 6,6-二氧化物 CAS No. 4371-25-9](/img/structure/B2982691.png)

苯并[c][2,1]苯并恶噻蒽 6,6-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Benzo[c][2,1]benzoxathiine 6,6-dioxide has been studied in multicomponent type reactions. For example, the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in a three-component interaction with active methylene nitriles and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of Benzo[c][2,1]benzoxathiine 6,6-dioxide consists of a benzene and thiophene ring fused with an oxathiane ring. This structure is part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom of an element other than carbon within the ring structure.Chemical Reactions Analysis

The chemical reactivity of Benzo[c][2,1]benzoxathiine 6,6-dioxide has been explored in the context of multicomponent reactions. For instance, it was found that the reaction outcome strongly depended on the nature of an active methylene nitrile and an arenecarbaldehyde .科学研究应用

合成化学和化学性质

合成和转化

苯并[c][2,1]苯并恶噻蒽 6,6-二氧化物衍生物主要通过水杨酸衍生物的环化合成。这些化合物表现出一系列的化学转化,影响杂环片段的各个反应中心。恶噻蒽核特别容易再环化,为构建具有显着药理潜力的新型分子系统提供了一个多功能的支架。然而,这些化合物在多组分转化中的应用仍未得到充分探索,突出了一个亟待进一步研究的领域 (Hryhoriv、Lega 和 Shemchuk,2021).

药理学应用

抗菌和抗肿瘤特性

苯并[c][2,1]苯并恶噻蒽 6,6-二氧化物衍生物的药理学探索还处于起步阶段,研究主要集中在它们与香豆素的结构相似性上。初步研究表明具有潜在的抗凝、抗菌和抗肿瘤特性。这些发现表明这些化合物可以作为开发针对各种疾病的新型治疗剂的有希望的先导 (Hryhoriv、Lega 和 Shemchuk,2021).

先进材料科学

催化

在材料科学领域,苯并[c][2,1]苯并恶噻蒽 6,6-二氧化物衍生物已被探索作为选择性羟基化和烯烃环氧化的催化剂。这些应用强调了这些化合物在促进环境友好型化学过程中的潜力 (Brodsky 和 Bois,2005).

生物活性

酶抑制

苯并[c][2,1]苯并恶噻蒽 6,6-二氧化物的一些衍生物已被确定为人类碳酸酐酶的选择性抑制剂,特别是与线粒体和肿瘤相关的酶。这种特异性为针对这些酶发挥关键作用的疾病的靶向治疗的发展提供了一条有希望的途径 (Tanc、Carta、Scozzafava 和 Supuran,2015).

作用机制

Mode of Action

They are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers . Benzodiazepines work by enhancing a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor . This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

生化分析

Biochemical Properties

Benzo[c][2,1]benzoxathiine 6,6-dioxide has been found to interact with several enzymes and proteins. For instance, it has been identified as an isoform-selective inhibitor of human carbonic anhydrases IX, XII, and VA . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity .

Cellular Effects

The effects of Benzo[c][2,1]benzoxathiine 6,6-dioxide on cells are largely tied to its inhibitory effects on certain enzymes. By inhibiting carbonic anhydrases, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Benzo[c][2,1]benzoxathiine 6,6-dioxide involves its binding interactions with biomolecules. As an inhibitor of carbonic anhydrases, it binds to these enzymes, preventing them from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of Benzo[c][2,1]benzoxathiine 6,6-dioxide in laboratory settings are currently under investigation. Given its stability and the nature of its interactions with enzymes, it is likely that its effects on cellular function may persist over time .

Metabolic Pathways

Benzo[c][2,1]benzoxathiine 6,6-dioxide is involved in the carbonic anhydrase metabolic pathway. By inhibiting carbonic anhydrases, it can impact metabolic flux and metabolite levels .

属性

IUPAC Name |

benzo[c][2,1]benzoxathiine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)12-8-4-2-6-10(12)9-5-1-3-7-11(9)15-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZBQIFYQPXPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

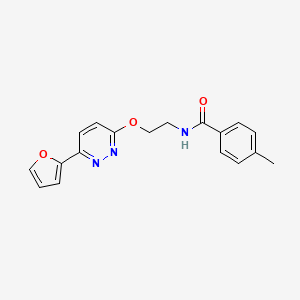

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

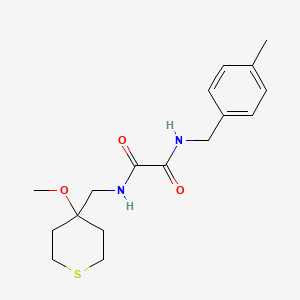

![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)

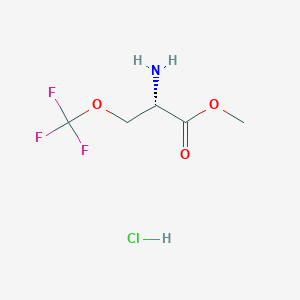

![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)

![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)

![3,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2982631.png)